molecular formula C13H19N3O3 B2806384 Ethyl 4-oxo-4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)butanoate CAS No. 2034587-65-8

Ethyl 4-oxo-4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)butanoate

Cat. No.: B2806384
CAS No.: 2034587-65-8
M. Wt: 265.313
InChI Key: FBYLOXCDYWAFMW-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)butanoate is a synthetic organic compound with a complex structure. It is characterized by the presence of a pyrazolo[1,5-a]pyridine ring system, which is fused with a butanoate ester group. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)butanoate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with hydrazine to form a pyrazolone intermediate. This intermediate is then reacted with a suitable aldehyde to form the pyrazolo[1,5-a]pyridine ring system. The final step involves the esterification of the resulting compound with butanoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Ethyl 4-oxo-4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)butanoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
  • Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate

Uniqueness

Ethyl 4-oxo-4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)butanoate is unique due to its specific structural features, such as the presence of both a pyrazolo[1,5-a]pyridine ring and a butanoate ester group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 4-oxo-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-2-19-13(18)4-3-12(17)15-10-6-8-16-11(9-10)5-7-14-16/h5,7,10H,2-4,6,8-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYLOXCDYWAFMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1CCN2C(=CC=N2)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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